molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Cat. No.: B13543115
M. Wt: 178.23 g/mol
InChI Key: OKKLNEHPHWXNMB-UHFFFAOYSA-N
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Description

[1-(3-methoxyphenyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a methoxyphenyl substituent at the 1-position of the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 3-methoxybenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of [1-(3-methoxyphenyl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-methoxyphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 3-methoxybenzaldehyde.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted methoxy derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-methoxyphenyl)cyclopropyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, [1-(3-methoxyphenyl)cyclopropyl]methanol can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which [1-(3-methoxyphenyl)cyclopropyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the methoxy group may affect its pharmacokinetic properties.

Comparison with Similar Compounds

  • [1-(4-methoxyphenyl)cyclopropyl]methanol
  • [1-(2-methoxyphenyl)cyclopropyl]methanol

Comparison: Compared to its analogs, [1-(3-methoxyphenyl)cyclopropyl]methanol has a unique substitution pattern that can influence its reactivity and biological activity

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(3-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3

InChI Key

OKKLNEHPHWXNMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)CO

Origin of Product

United States

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